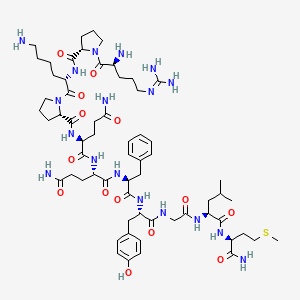

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2

描述

The compound Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 is a peptide consisting of eleven amino acids. It is a fragment of the neuropeptide Substance P, which is involved in various physiological processes, including pain perception and inflammatory responses . This peptide sequence is known for its role in modulating biological activities and has been studied extensively for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like This compound involves large-scale SPPS with automated peptide synthesizers. This ensures high yield and purity, making the process efficient and scalable for commercial purposes .

化学反应分析

Types of Reactions

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2: can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Fmoc-protected amino acids and coupling agents like HBTU.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered biological activity.

科学研究应用

The search results provide information on Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, not Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2. Therefore, this article will focus on the applications of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.

Scientific Research Applications

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 has several applications in scientific research, primarily related to its role as a ligand for the NK-1 receptor and its involvement in various physiological processes .

Tumor Targeting and Diagnosis

- Targeting Molecule: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can act as a targeting molecule for tumor diagnosis, particularly in lung cancer, due to its ability to bind with the NK-1 receptor .

- Diagnostic Probe: A polypeptide probe containing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can be used to detect NK-1 receptor protein expression in various tumors through magnetic imaging and fluorescence imaging . Tumors that express the NK-1 receptor include ovarian cancer, mammary cancer, prostate cancer, neurospongioma, and colorectal carcinoma .

- Detection Sensitivity: Supramolecular improvement on synthesis dimer and polypeptide polymer enhances the susceptibility of detecting neurokinine-1 receptor protein via magnetic imaging and fluorescence imaging .

Development of Diagnostic Probes

- Polypeptide Probes: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 can be used to create polypeptide dimers and polymers for tumor diagnosis . These probes are created through the use of a difunctional chelation group with Metal Gd3+ on the peptide molecule .

- Specific Binding: The polypeptide probe gathers at the tumor locus in vivo through specific binding with the NK-1 receptor protein . This allows for the detection of neurokinine-1 receptor protein using magnetic imaging and optical imaging techniques, enhancing detection sensitivity .

Case Studies

While specific case studies utilizing Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 polypeptide probes are not detailed in the provided search results, the patent document indicates the potential for such applications in diagnosing various cancers. Further research articles would be needed to provide detailed experimental results and clinical data.

Enzyme Activity Assays

Substance P is used as a substrate in enzyme activity assays . Aspergilloglutamic peptidase, an enzyme from Aspergillus niger, uses substance P as a substrate . The pH-dependence of the catalytic activity of aspergilloglutamic peptidase has been measured using Substance P as a substrate, with maximum activity observed at pH 4-5 .

Data Table

作用机制

The mechanism of action of Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 involves binding to specific receptors, such as the neurokinin-1 receptor (NK1R). This interaction triggers intracellular signaling pathways, leading to various physiological responses, including pain transmission and inflammation . The peptide’s effects are mediated through the activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling cascades .

相似化合物的比较

Similar Compounds

Substance P: A neuropeptide with a similar sequence but additional amino acids.

Neurokinin A: Another member of the tachykinin family with overlapping biological functions.

Neurokinin B: Shares structural similarities and interacts with similar receptors.

Uniqueness

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2: is unique due to its specific sequence, which confers distinct biological activities. Its ability to modulate pain and inflammation makes it a valuable target for therapeutic research .

生物活性

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2, commonly referred to as [Tyr8]-substance P, is an undecapeptide synthesized through solid-phase techniques. This peptide is a derivative of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. The biological activity of [Tyr8]-substance P has been extensively studied, revealing its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₆₃H₈N₁₄O₁₁S

- Molecular Weight : 1363.6 g/mol

- IUPAC Name : H-DL-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2

The peptide exhibits a complex structure that influences its biological functions. The presence of specific amino acids contributes to its activity in various biological systems.

1. Hormonal Release

[Tyr8]-substance P has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in vitro at high dosages. However, it does not significantly affect the release of growth hormone, prolactin, or thyrotropin . This selective hormonal activity suggests its potential role in reproductive health.

2. Gastrointestinal Effects

In studies involving isolated guinea pig ileum, [Tyr8]-substance P induced contractions similar to those produced by synthetic substance P but with a more gradual increase in muscle tone . This indicates its potential utility in modulating gastrointestinal motility.

3. Cardiovascular Impact

In vivo studies on dogs demonstrated that [Tyr8]-substance P could decrease systemic blood pressure without qualitative differences compared to synthetic substance P . This property may have implications for managing hypertension and related cardiovascular conditions.

The biological activities of [Tyr8]-substance P are mediated through its interaction with neurokinin receptors, particularly NK1 receptors. These receptors are involved in various physiological responses, including pain transmission and inflammatory processes.

Comparative Analysis with Other Peptides

| Peptide | Biological Activity | Reference |

|---|---|---|

| [Tyr8]-substance P | Hormonal release, gastrointestinal motility, cardiovascular effects | |

| Substance P | Pain modulation, inflammation | |

| Hemorphins | Antinociceptive effects |

Case Study 1: Hormonal Effects

A study conducted on isolated pituitary cells demonstrated that [Tyr8]-substance P effectively increased LH and FSH release when administered at concentrations exceeding 10^-7 M . This finding highlights its potential application in fertility treatments.

Case Study 2: Gastrointestinal Motility

Research involving guinea pig ileum showed that administration of [Tyr8]-substance P resulted in significant contractions compared to controls, suggesting its role as a modulator of gut motility .

Future Directions

Research on [Tyr8]-substance P is ongoing, with future studies focusing on:

- Therapeutic Applications : Investigating its potential use in treating reproductive disorders and gastrointestinal diseases.

- Mechanistic Studies : Further elucidating the signaling pathways involved in its hormonal and gastrointestinal effects.

- Comparative Efficacy : Evaluating its effectiveness against other neuropeptides and synthetic analogs.

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O14S/c1-36(2)32-45(57(90)74-41(53(68)86)26-31-96-3)73-52(85)35-72-54(87)46(34-38-18-20-39(82)21-19-38)78-58(91)47(33-37-12-5-4-6-13-37)79-56(89)42(22-24-50(66)83)75-55(88)43(23-25-51(67)84)76-59(92)49-17-11-30-81(49)62(95)44(15-7-8-27-64)77-60(93)48-16-10-29-80(48)61(94)40(65)14-9-28-71-63(69)70/h4-6,12-13,18-21,36,40-49,82H,7-11,14-17,22-35,64-65H2,1-3H3,(H2,66,83)(H2,67,84)(H2,68,86)(H,72,87)(H,73,85)(H,74,90)(H,75,88)(H,76,92)(H,77,93)(H,78,91)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKLWPIJUANGPO-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55614-10-3 | |

| Record name | Substance P, tyr(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055614103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azanium 2,4-dihydroxybenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。